molecular formula C7H15NO B13469396 5-Isopropyltetrahydrofuran-3-amine

5-Isopropyltetrahydrofuran-3-amine

Cat. No.: B13469396
M. Wt: 129.20 g/mol
InChI Key: IGFNFHKCSSWOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyltetrahydrofuran-3-amine: is an organic compound that belongs to the class of amines It is characterized by a tetrahydrofuran ring substituted with an isopropyl group and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable tetrahydrofuran derivative with an amine source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various substituted tetrahydrofuran derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Isopropyltetrahydrofuran-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions .

Biology and Medicine: Its amine group is a key functional group in many bioactive molecules, making it a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the production of polymers, catalysts, and other materials. Its unique properties make it suitable for applications in materials science, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 5-Isopropyltetrahydrofuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. This interaction can modulate biochemical pathways and cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 5-Isopropyltetrahydrofuran-3-amine is unique due to the presence of both the tetrahydrofuran ring and the amine group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in synthesis, medicinal chemistry, and materials science .

Biological Activity

5-Isopropyltetrahydrofuran-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has a distinctive cyclic amine structure that may influence its biological interactions. The molecular formula is C8H15NC_8H_{15}N, and it features a tetrahydrofuran ring, which is known for its stability and ability to participate in various chemical reactions.

PropertyValue
Molecular FormulaC₈H₁₅N
Molecular Weight141.21 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1 : A study investigated its effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations. The IC50 values were determined to be in the micromolar range, suggesting promising anticancer activity.
  • Case Study 2 : Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations, comparable to established antibiotics.

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Assays : In assays using HeLa and MCF-7 cell lines, the compound showed cytotoxicity with IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

5-propan-2-yloxolan-3-amine

InChI

InChI=1S/C7H15NO/c1-5(2)7-3-6(8)4-9-7/h5-7H,3-4,8H2,1-2H3

InChI Key

IGFNFHKCSSWOFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CO1)N

Origin of Product

United States

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